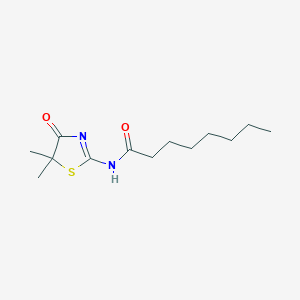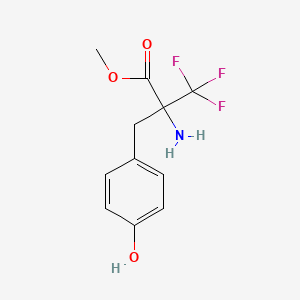
2-Amino-3,3,3-trifluoro-2-(4-hydroxy-benzyl)-propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,3,3-trifluoro-2-(4-hydroxy-benzyl)-propionic acid methyl ester is a synthetic organic compound that features a trifluoromethyl group, an amino group, and a hydroxybenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3,3-trifluoro-2-(4-hydroxy-benzyl)-propionic acid methyl ester typically involves multi-step organic reactions. One possible route could start with the preparation of the trifluoromethylated intermediate, followed by the introduction of the amino group and the hydroxybenzyl group. The final step would involve esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can be used as a building block for more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased lipophilicity and metabolic stability.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators due to the presence of the trifluoromethyl group and the hydroxybenzyl group.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The trifluoromethyl group is known to enhance the bioavailability and efficacy of pharmaceutical agents.
Industry
In material science, this compound could be used in the development of new materials with unique properties, such as increased thermal stability or resistance to degradation.
Wirkmechanismus
The mechanism by which 2-Amino-3,3,3-trifluoro-2-(4-hydroxy-benzyl)-propionic acid methyl ester exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3,3,3-trifluoro-2-(4-hydroxy-phenyl)-propionic acid
- 2-Amino-3,3,3-trifluoro-2-(4-methoxy-benzyl)-propionic acid
- 2-Amino-3,3,3-trifluoro-2-(4-chloro-benzyl)-propionic acid
Uniqueness
The presence of the hydroxybenzyl group in 2-Amino-3,3,3-trifluoro-2-(4-hydroxy-benzyl)-propionic acid methyl ester may confer unique properties, such as increased solubility in aqueous media and potential for hydrogen bonding interactions. The trifluoromethyl group can enhance metabolic stability and bioavailability compared to non-fluorinated analogs.
Eigenschaften
CAS-Nummer |
239135-54-7 |
|---|---|
Molekularformel |
C11H12F3NO3 |
Molekulargewicht |
263.21 g/mol |
IUPAC-Name |
methyl 2-amino-3,3,3-trifluoro-2-[(4-hydroxyphenyl)methyl]propanoate |
InChI |
InChI=1S/C11H12F3NO3/c1-18-9(17)10(15,11(12,13)14)6-7-2-4-8(16)5-3-7/h2-5,16H,6,15H2,1H3 |
InChI-Schlüssel |
NGAOBTPKRUEWJM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide](/img/structure/B14157107.png)

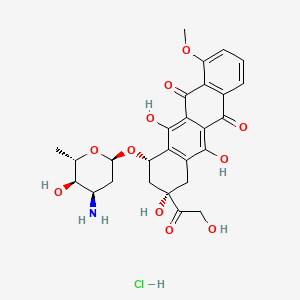

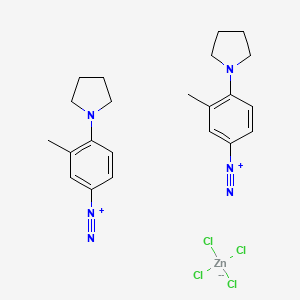
![4,6-Dimethyl[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14157145.png)
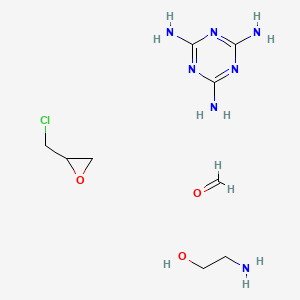
![[1-(2-{[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)-1H-1,2,4-triazol-4-ium-4-yl](nitro)azanide](/img/structure/B14157163.png)
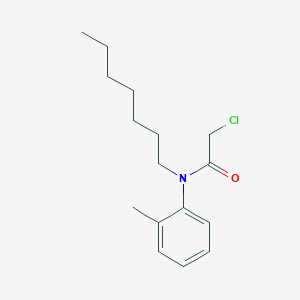
![(5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14157177.png)
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B14157185.png)
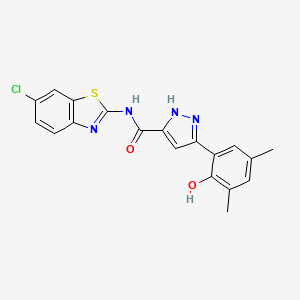
![Ethyl [(2-chloroethyl)sulfanyl]acetate](/img/structure/B14157205.png)
